molecular formula C7H17N B099192 N-Ethylpentylamine CAS No. 17839-26-8

N-Ethylpentylamine

Cat. No. B099192
CAS RN: 17839-26-8
M. Wt: 115.22 g/mol
InChI Key: ICVFPLUSMYSIFO-UHFFFAOYSA-N
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Description

N-Ethylpentylamine, also known as Pentylamine, N-ethyl- or ethylamyl-amine, is a chemical compound with the molecular formula C7H17N . It is a member of the class of organic compounds known as amines.


Synthesis Analysis

The synthesis of amines like N-Ethylpentylamine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed .


Molecular Structure Analysis

The molecular structure of N-Ethylpentylamine consists of a total of 24 bonds. There are 7 non-H bonds, 5 rotatable bonds, and 1 secondary amine (aliphatic) . The IUPAC Standard InChIKey is ICVFPLUSMYSIFO-UHFFFAOYSA-N .

Scientific Research Applications

Analytical Quantification and Pharmacological Mechanism

N-Ethylpentylamine, also known as N-ethylnorpentylone or ephylone, has been studied for its analytical quantification and pharmacological mechanism of action. Researchers have developed a method using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to quantify N-ethylnorpentylone in human blood, which has implications for forensic and toxicological investigations. This method has shown specificity and reproducibility, proving useful in clinical cases where symptoms like palpitations and agitation were observed. The study also explored N-ethylnorpentylone's inhibition effects on dopamine, norepinephrine, and serotonin transporters, providing insights into its psychomotor stimulant properties (Costa et al., 2018).

Metabolite Identification in Biological Specimens

In another study, the metabolic profile of N-ethyl pentylone (ephylone) was characterized using human liver microsomes (HLM) and confirmed in blood and oral fluid specimens from users. This study is crucial for understanding the biotransformation pathways of N-ethyl pentylone and its potential risks. It identified four metabolites, with the reduction of the beta-ketone to an alcohol being the most prominent, suggesting a biomarker for N-ethyl pentylone ingestion (Krotulski et al., 2018).

Interaction with Neurotransmitters

A study focusing on the interaction of N-ethylpentylone with important neurotransmitters like dopamine and serotonin in rat brain microdialysate revealed insights into its pharmacokinetics and pharmacodynamics. A liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed for this purpose, highlighting the drug's effects on extracellular levels of these neurotransmitters (Lin et al., 2019).

Clinical and Autopsy Findings in Acute Toxicity Cases

In a case study, the clinical presentation, autopsy findings, and toxicology results of an acute fatality involving N-ethylpentylone were detailed. The case provided crucial medical and legal insights into the effects of acute intoxication by N-ethylpentylone, which can be helpful in understanding the compound's toxicity profile (Thirakul et al., 2017).

properties

IUPAC Name

N-ethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-5-6-7-8-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVFPLUSMYSIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338139
Record name N-Ethylpentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpentylamine

CAS RN

17839-26-8
Record name N-Ethyl-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17839-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylpentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
OM Friedman, AM Seligman - Journal of the American Chemical …, 1954 - ACS Publications
… prepared by treatment of 2',^,5-trichloro-N-ethylpentylamine (V)with sodium iodide in … presumably mainly 2,2'-dihydroxy-5-chloro-N-ethylpentylamine hydrochloride (IV). The crude …
Number of citations: 26 pubs.acs.org
ME Wolff - Chemical Reviews, 1963 - ACS Publications
The chemist who sets out to synthesize, degrade or modify an organic structure customarily appraises the chemistry of that compound in terms of the properties of its functional groups. …
Number of citations: 538 pubs.acs.org
C De Bellefon, P Fouilloux - Catalysis Reviews, 1994 - Taylor & Francis
… Thus, N-ethylpentylamine and N-isopropylpentylamine are side products in the Raney nickel catalyzed hydrogenation of valeronitrile in ethanol and isopropanol [27]. Note that a similar …
Number of citations: 256 www.tandfonline.com
MS Lee - Applied Electrospray Mass Spectrometry: Practical …, 2002 - books.google.com
Approaches by combinatorial chemistry for the synthesis of large sets of compounds or libraries have played a significant role in the pharmaceutical industry. Combinatorial chemistry …
Number of citations: 0 books.google.com
MS Lee - PRACTICAL SPECTROSCOPY SERIES, 2002 - books.google.com
Approaches by combinatorial chemistry for the synthesis of large sets of compounds or libraries have played a significant role in the pharmaceutical industry. Combinatorial chemistry …
Number of citations: 1 books.google.com
北辻栄太郎 - YAKUGAKU ZASSHI, 1972 - jstage.jst.go.jp
Piperidinium iodide and some alkyl-substituted piperidinium iodides were treated with lithium-diphenyl adduct in anhydrous tetrahydrofuran in order to study the possible reductive …
Number of citations: 2 www.jstage.jst.go.jp

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